Benzyl alkyl sulfoxides
Benzyl alkyl sulfoxides are a class of organosulfur compounds that feature a benzyl group attached to an alkyl sulfone moiety. These molecules exhibit diverse chemical properties due to the presence of both aromatic and aliphatic functionalities, making them valuable in various applications across pharmaceuticals, agrochemicals, and fine chemicals.
Structurally, these compounds contain a benzene ring substituted at one or more positions with alkyl groups, where each alkyl group is further connected via a sulfoxide moiety. The presence of the sulfoxide functional group introduces both electron-donating and -withdrawing properties, which can influence reactivity and solubility.
Benzyl alkyl sulfoxides are often employed in medicinal chemistry as potential drug candidates due to their ability to modulate enzyme activity, act as prodrugs, or serve as intermediates for the synthesis of more complex molecules. Additionally, they find applications in agrochemicals for enhancing pesticide efficacy and in fine chemicals for flavor and fragrance development.
These compounds are typically synthesized via sulfoxidation reactions, where an alkyl sulfide reacts with a peroxyacid under appropriate conditions to form the corresponding sulfoxide. The choice of substituents on both the benzene ring and the alkyl chain can significantly impact their biological activity and physical properties, allowing for tailored design for specific applications.

Related Literature
-
Weiwei Zhou,Jixin Zhu,Chuanwei Cheng,Huanping Yang,Chunxiao Cong,Cao Guan,Xingtao Jia,Hong Jin Fan,Qingyu Yan,Chang Ming Li Energy Environ. Sci., 2011,4, 4954-4961
-
Jinzhi Ni,Joseph J. Pignatello Environ. Sci.: Processes Impacts, 2018,20, 1225-1233
-
Marta Cerruti,Robert Delatolla,Aleida Hommes - de Vos van Steenwijk,Paul Kadota,Ted Mao,Margreet J. Oosterkamp,Fabrizio Sabba,Mikkel Stokholm-Bjerregaard,Ian Watson,Dominic Frigon,David G. Weissbrodt Environ. Sci.: Water Res. Technol., 2021,7, 1687-1706
-
Geng Nan Wang,Kun Yang,Hui Zhi Liu,Meng Xiao Feng,Jian Ping Wang Anal. Methods, 2016,8, 5511-5518
-
Fausto Ortica,Aldo Romani,Forrest Blackburn,Gianna Favaro Photochem. Photobiol. Sci., 2002,1, 803-808
-
Huiqing Fan,Yuming Tian,Shijian Yan CrystEngComm, 2014,16, 1149-1156
-
7. One-step hydrothermal synthesis of surface organosilanized nanozeolite under microwave irradiation †Yuanyuan Hu,Yahong Zhang,Yi Tang Chem. Commun., 2010,46, 3875-3877
-
Esra Sengul Analyst, 2021,146, 5143-5149
-
Xiaoyong Cao RSC Adv., 2021,11, 12929-12937
-
Nobuhiro Fusetani Nat. Prod. Rep., 2011,28, 400-410
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5